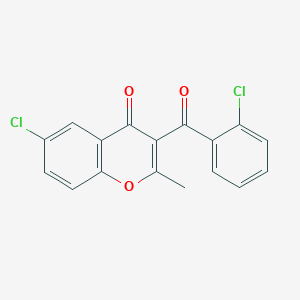
6-chloro-3-(2-chlorobenzoyl)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(2-chlorobenzoyl)-2-methyl-4H-chromen-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CCBMC and is a derivative of coumarin, a naturally occurring compound found in many plants.
Mécanisme D'action
The mechanism of action of CCBMC is not well understood. However, it is believed to exert its effects by interacting with various cellular pathways and molecules. For example, CCBMC has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
CCBMC has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCBMC can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to protect cells from oxidative damage and improve cellular function. In vivo studies have shown that CCBMC can reduce tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
CCBMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and cellular assays. However, there are also limitations to using CCBMC in lab experiments. For example, its mechanism of action is not well understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on CCBMC. One area of interest is the development of new derivatives with improved properties. Another area of interest is the study of CCBMC in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, the development of new methods for the synthesis of CCBMC and its derivatives may lead to more efficient and cost-effective production. Overall, the potential applications of CCBMC make it an exciting area of research with many opportunities for future discovery.
Méthodes De Synthèse
The synthesis of CCBMC is a multi-step process that involves the reaction of 6-chloro-4-hydroxy-2-methylcoumarin with 2-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques. This method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
CCBMC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCBMC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases. In agriculture, CCBMC has been shown to have antifungal properties and can be used as a natural pesticide. In material science, CCBMC has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
6-chloro-3-(2-chlorobenzoyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O3/c1-9-15(16(20)11-4-2-3-5-13(11)19)17(21)12-8-10(18)6-7-14(12)22-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKCOCLCSBDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
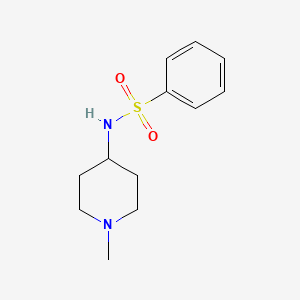
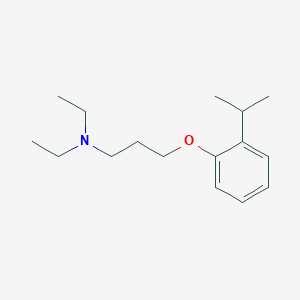
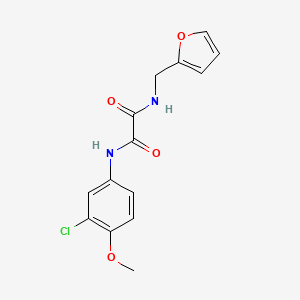
![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
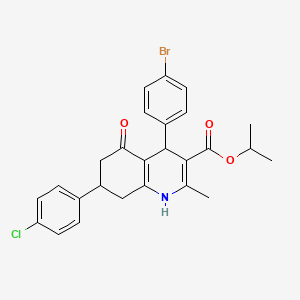
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)
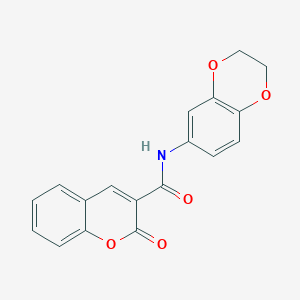
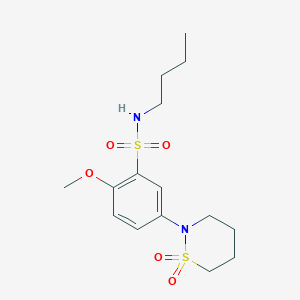
![3-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5106511.png)
